molecular formula C16H12N2O4 B13142336 1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione CAS No. 54292-07-8

1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione

Cat. No.: B13142336
CAS No.: 54292-07-8
M. Wt: 296.28 g/mol
InChI Key: YHEAZSDRUOKHIW-UHFFFAOYSA-N
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Description

1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂N₂O₄ It is a derivative of anthracene, characterized by the presence of amino, nitro, and dimethyl groups on the anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2,3-dimethyl-4-nitroanthracene-9,10-dione typically involves the nitration of 2,3-dimethylanthracene-9,10-dione followed by the introduction of an amino group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to reduction using a suitable reducing agent, such as tin(II) chloride or iron powder, in the presence of hydrochloric acid to yield the amino derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino and nitro groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride, iron powder, or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-2,3-dimethyl-4-nitroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-nitroanthracene-9,10-dione
  • 2,3-Dimethyl-1-aminoanthracene-9,10-dione
  • 1-Nitroanthracene-9,10-dione

Uniqueness

1-Amino-2,3-dimethyl-4-nitroanthracene-9,10-dione is unique due to the presence of both amino and nitro groups on the anthracene backbone, which imparts distinct chemical reactivity and potential applications. The dimethyl groups further enhance its stability and solubility, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

54292-07-8

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

1-amino-2,3-dimethyl-4-nitroanthracene-9,10-dione

InChI

InChI=1S/C16H12N2O4/c1-7-8(2)14(18(21)22)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6H,17H2,1-2H3

InChI Key

YHEAZSDRUOKHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])C

Origin of Product

United States

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